Dimethyl (3-bromophenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-bromophenyl)phosphonate is an organophosphorus compound with the molecular formula C8H10BrO4P. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a phosphonate group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (3-bromophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 3-bromophenol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (3-bromophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phosphonate group can participate in oxidation and reduction reactions, leading to the formation of different phosphorus-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions often require the presence of a base and may be conducted at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phosphonate group.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl phosphonates, where the bromine atom is replaced by the nucleophile.
Oxidation Reactions: Products include phosphonic acids and other oxidized phosphorus compounds.
Scientific Research Applications
Dimethyl (3-bromophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (3-bromophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the enzyme’s active site, disrupting normal enzymatic activity .
Comparison with Similar Compounds
- Dimethyl (4-bromophenyl)phosphonate
- Dimethyl (2-bromophenyl)phosphonate
- Diethyl (3-bromophenyl)phosphonate
Comparison: Dimethyl (3-bromophenyl)phosphonate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as dimethyl (4-bromophenyl)phosphonate and dimethyl (2-bromophenyl)phosphonate, the 3-bromo derivative may exhibit different chemical and biological properties due to steric and electronic effects .
Properties
Molecular Formula |
C8H10BrO3P |
---|---|
Molecular Weight |
265.04 g/mol |
IUPAC Name |
1-bromo-3-dimethoxyphosphorylbenzene |
InChI |
InChI=1S/C8H10BrO3P/c1-11-13(10,12-2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
InChI Key |
KCKFAUAYLVUMOI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC(=CC=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.